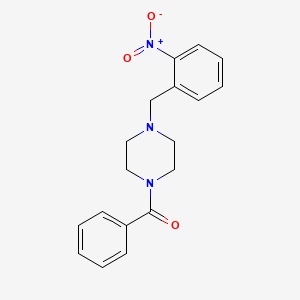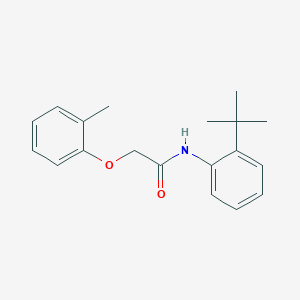![molecular formula C16H15N3O3 B5750989 N'-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylidene]nicotinohydrazide](/img/structure/B5750989.png)
N'-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylidene]nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylidene]nicotinohydrazide, also known as BENH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BENH is a hydrazide derivative of nicotinic acid and has a unique molecular structure that makes it an interesting candidate for further study.
Wirkmechanismus
The mechanism of action of N'-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylidene]nicotinohydrazide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell growth. It has also been found to activate the p53 tumor suppressor pathway, which regulates cell cycle progression and apoptosis. Furthermore, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) and reduce the levels of glutathione (GSH) in cancer cells, leading to apoptosis. It has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in inflammatory cells. In addition, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylidene]nicotinohydrazide in lab experiments is its relatively low toxicity compared to other compounds. It has been shown to have a high therapeutic index, meaning that it is effective at low concentrations and has minimal side effects. Another advantage is its stability, as it can be stored for long periods without degradation. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for N'-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylidene]nicotinohydrazide research. One direction is to study its potential applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to investigate its synergistic effects with other compounds, such as chemotherapy drugs and natural products. Furthermore, more studies are needed to fully understand its mechanism of action and identify its molecular targets. Finally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds.
Synthesemethoden
N'-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylidene]nicotinohydrazide can be synthesized by reacting nicotinic acid hydrazide with 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde in the presence of acetic acid. The reaction occurs at room temperature and takes approximately 4 hours to complete. The yield of this compound is around 70%, and the purity can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylidene]nicotinohydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11(18-19-16(20)12-5-4-8-17-9-12)15-10-21-13-6-2-3-7-14(13)22-15/h2-9,15H,10H2,1H3,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSOTCFOFXZEMU-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)


![5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5750923.png)

![2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5750938.png)

![2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide](/img/structure/B5750971.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5750977.png)
![5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5750986.png)
![N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5750995.png)

![[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide](/img/structure/B5751014.png)
